N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide
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Overview
Description
N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide is an organic compound characterized by the presence of a difluorophenyl group attached to a butan-2-yl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluorophenol, undergoes a series of reactions to form the difluorophenyl intermediate. This may involve halogenation and subsequent substitution reactions.
Coupling with Butan-2-yl Chain: The difluorophenyl intermediate is then coupled with a butan-2-yl chain through a series of reactions, such as alkylation or acylation.
Formation of Prop-2-enamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the difluorophenyl group or the amide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenylamines.
Scientific Research Applications
N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the amide moiety can facilitate interactions with biological macromolecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: A precursor in the synthesis of N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide.
2,4-Difluorophenol: Another fluorinated phenol with similar chemical properties.
3,4-Difluorophenol: A related compound with different substitution patterns on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of a difluorophenyl group and a prop-2-enamide moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(2,6-difluorophenyl)butan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-3-13(17)16-9(2)7-8-10-11(14)5-4-6-12(10)15/h3-6,9H,1,7-8H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWOHKUZXMHPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC=C1F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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